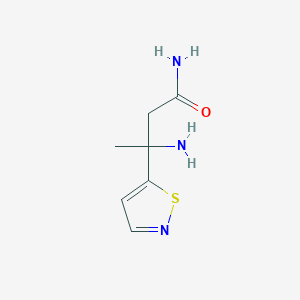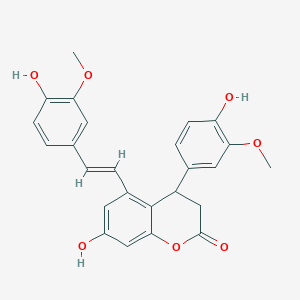
GnetumontaninC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GnetumontaninC is a naturally occurring compound found in the Gnetaceae family, particularly in the Gnetum genus. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is known for its presence in traditional medicine, where it has been used to treat various ailments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GnetumontaninC involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.
Functionalization: Various functional groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. potential methods include:
Biotechnological Approaches: Utilizing genetically modified microorganisms to produce this compound.
Chemical Synthesis: Scaling up the laboratory synthesis methods to industrial levels, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: GnetumontaninC undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Applications De Recherche Scientifique
GnetumontaninC has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, arthritis, and infections.
Mécanisme D'action
The mechanism of action of GnetumontaninC involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: Disrupting microbial cell membranes and inhibiting essential microbial enzymes.
Comparaison Avec Des Composés Similaires
GnetumontaninC can be compared with other similar compounds such as:
Resveratrol: Both compounds exhibit antioxidant and anti-inflammatory properties, but this compound has a unique structure that may offer distinct advantages.
Epigallocatechin Gallate: Similar in its antioxidant properties, but this compound may have different bioavailability and stability profiles.
Propriétés
Formule moléculaire |
C25H22O7 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C25H22O7/c1-30-21-9-14(4-7-19(21)27)3-5-16-10-17(26)12-23-25(16)18(13-24(29)32-23)15-6-8-20(28)22(11-15)31-2/h3-12,18,26-28H,13H2,1-2H3/b5-3+ |
Clé InChI |
HUNGNQPYCWAZFI-HWKANZROSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=C3C(CC(=O)OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
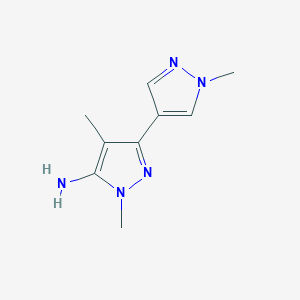


![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
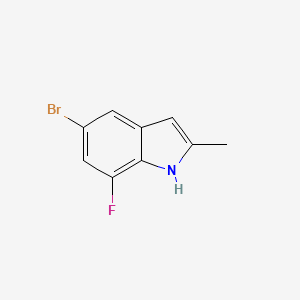
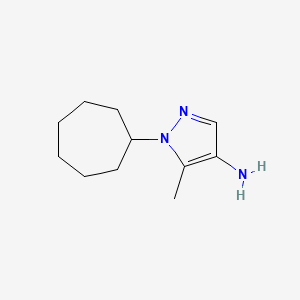
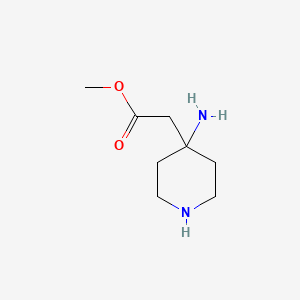
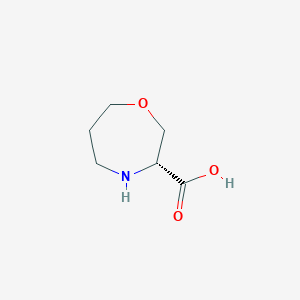

![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)

